molecular formula C8H5ClN2S B6431957 4-(3-chlorophenyl)-1,2,3-thiadiazole CAS No. 77414-45-0

4-(3-chlorophenyl)-1,2,3-thiadiazole

Cat. No.: B6431957
CAS No.: 77414-45-0
M. Wt: 196.66 g/mol
InChI Key: HGHSJESYXWIMMC-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-(3-chlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHSJESYXWIMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289309
Record name 4-(3-Chlorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77414-45-0
Record name 4-(3-Chlorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77414-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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